3beta-Hydroxy-estra-4,9-dien-17-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Hydroxy-estra-4,9-dien-17-one typically involves the reduction of a precursor compound under specific conditions. One method involves using a compound as a substrate and subjecting it to a reduction reaction in the presence of a hydrogen donor, a coenzyme, a cosolvent, and carbonyl reductase .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3beta-Hydroxy-estra-4,9-dien-17-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen donors, coenzymes, and carbonyl reductase for reduction reactions . Specific conditions such as temperature, pressure, and solvent choice can vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield 17beta-hydroxy-estra-4,9-dien-3-one .
Scientific Research Applications
3beta-Hydroxy-estra-4,9-dien-17-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other steroidal compounds.
Biology: In studies related to steroid metabolism and function.
Medicine: As a research tool to understand the effects of steroidal compounds on biological systems.
Industry: In the development of new steroidal drugs and therapies.
Mechanism of Action
The mechanism of action of 3beta-Hydroxy-estra-4,9-dien-17-one involves its interaction with specific molecular targets and pathways. It acts as a precursor or intermediate in the synthesis of other steroidal compounds, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Estra-4,9-dien-17-one: A closely related compound with similar chemical properties.
17beta-Hydroxy-estra-4,9-dien-3-one: Another related compound formed through reduction reactions.
Uniqueness
3beta-Hydroxy-estra-4,9-dien-17-one is unique due to its specific structure and the presence of a hydroxyl group at the 3beta position. This structural feature influences its chemical reactivity and biological activity, making it a valuable compound for research purposes .
Properties
Molecular Formula |
C18H24O2 |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(3S,8S,13S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12,15-16,19H,2-9H2,1H3/t12-,15+,16?,18-/m0/s1 |
InChI Key |
QDFACJJKOZIYTJ-UDOSGHBDSA-N |
Isomeric SMILES |
C[C@]12CCC3=C4CC[C@@H](C=C4CC[C@H]3C1CCC2=O)O |
Canonical SMILES |
CC12CCC3=C4CCC(C=C4CCC3C1CCC2=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.